2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methylthio group and a pyrimidinyl-imidazolyl-ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methylthio group through a nucleophilic substitution reaction. The pyrimidinyl-imidazolyl-ethyl side chain can be attached via a series of condensation reactions and cyclizations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amine .
Scientific Research Applications
2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyrimidinyl-imidazolyl-ethyl side chain is believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole ring structure and have been extensively studied for their biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also feature an imidazole ring fused with a pyrimidine ring and are known for their diverse applications in medicinal chemistry.
Uniqueness
2-(methylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group and the pyrimidinyl-imidazolyl-ethyl side chain differentiates it from other similar compounds and contributes to its potential as a versatile research tool .
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-24-14-6-3-2-5-13(14)17(23)21-10-12-22-11-9-20-16(22)15-18-7-4-8-19-15/h2-9,11H,10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGATHBGRGVFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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